Lipophilicity Advantage: XLogP3 0.6 Log Units Higher than 2,3-Dibromopyridine
The computed XLogP3 of 2,3-dibromo-4-(difluoromethyl)pyridine is 3.2, compared with 2.6 for 2,3-dibromopyridine and 2.5 for 2-bromo-4-(difluoromethyl)pyridine [1][2][3]. This represents a ΔlogP of +0.6 relative to the non-fluorinated analog and +0.7 relative to the mono-bromo analog. The increase arises from the combined effect of the –CF₂H group and the second bromine atom.
| Evidence Dimension | Lipophilicity (computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 |
| Comparator Or Baseline | 2,3-Dibromopyridine: XLogP3 = 2.6; 2-Bromo-4-(difluoromethyl)pyridine: XLogP3 = 2.5 |
| Quantified Difference | ΔXLogP3 = +0.6 (vs. 2,3-dibromopyridine); ΔXLogP3 = +0.7 (vs. 2-bromo-4-(difluoromethyl)pyridine) |
| Conditions | Computed by XLogP3 3.0 algorithm, as reported in PubChem |
Why This Matters
Higher lipophilicity can enhance passive membrane permeability and oral absorption potential, making the compound a more suitable starting point for central nervous system or intracellular-target programs where logP values >3 are often desirable.
- [1] PubChem. 2,3-Dibromo-4-(difluoromethyl)pyridine. PubChem Compound Summary CID 60622997. https://pubchem.ncbi.nlm.nih.gov/compound/60622997 (accessed 2026-04-23). View Source
- [2] PubChem. 2,3-Dibromopyridine. PubChem Compound Summary CID 817102. https://pubchem.ncbi.nlm.nih.gov/compound/13534-89-9 (accessed 2026-04-23). View Source
- [3] PubChem. 2-Bromo-4-(difluoromethyl)pyridine. PubChem Compound Summary CID 45790950. https://pubchem.ncbi.nlm.nih.gov/compound/45790950 (accessed 2026-04-23). View Source
